molecular formula C21H23NO5 B1589159 10-Oxo-3-O-methylnaltrexone CAS No. 96445-13-5

10-Oxo-3-O-methylnaltrexone

Cat. No. B1589159
CAS RN: 96445-13-5
M. Wt: 369.4 g/mol
InChI Key: MPULCDMBFAYJIX-IVAOSVALSA-N
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Description

“10-Oxo-3-O-methylnaltrexone” is a derivative of Methylnaltrexone . Methylnaltrexone is a peripherally-acting μ-opioid antagonist used for the treatment of opioid-induced constipation in palliative patients that are inadequately responding to laxative therapy . It acts on the gastrointestinal tract to decrease opioid-induced constipation without producing analgesic effects or withdrawal symptoms .

Safety And Hazards

The safety data sheet for Methylnaltrexone indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction . It is also very toxic to aquatic life . Specific safety and hazard information for 10-Oxo-3-O-methylnaltrexone is not available.

Future Directions

While specific future directions for 10-Oxo-3-O-methylnaltrexone are not available, peripherally acting μ-opioid receptor antagonists like Methylnaltrexone have potential roles in settings via their selective effects on the μ-opioid receptor . Future directions for the management and treatment of opioid-induced constipation are being discussed .

properties

IUPAC Name

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,18-19,25H,2-3,6-10H2,1H3/t18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPULCDMBFAYJIX-IVAOSVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461786
Record name 10-Oxo-3-O-methylnaltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Oxo-3-O-methylnaltrexone

CAS RN

96445-13-5
Record name 10-Oxo-3-O-methylnaltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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